molecular formula C9H13NO3 B3373782 1-(Prop-2-enoyl)piperidine-3-carboxylic acid CAS No. 1016501-29-3

1-(Prop-2-enoyl)piperidine-3-carboxylic acid

Cat. No.: B3373782
CAS No.: 1016501-29-3
M. Wt: 183.2 g/mol
InChI Key: VBROFLVSVXVQEG-UHFFFAOYSA-N
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Description

1-(Prop-2-enoyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C9H13NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Prop-2-enoyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with acryloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: Piperidine-3-carboxylic acid

    Reagent: Acryloyl chloride

    Solvent: Anhydrous dichloromethane

    Catalyst: Triethylamine

    Temperature: 0-5°C

    Reaction Time: 2-3 hours

The reaction mixture is then quenched with water, and the product is extracted using an organic solvent. The crude product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors, continuous monitoring of reaction parameters, and efficient purification techniques to obtain high yields of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(Prop-2-enoyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether, reflux conditions.

    Substitution: Nucleophiles such as amines or alkyl halides, in the presence of a base like sodium hydride, at elevated temperatures.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Substituted piperidine derivatives

Scientific Research Applications

1-(Prop-2-enoyl)piperidine-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including potential anticonvulsants and anti-inflammatory agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: Researchers use this compound to study the structure-activity relationships of piperidine derivatives and their biological effects.

    Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Prop-2-enoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can act as a ligand for various receptors or enzymes, modulating their activity. For example, it may interact with GABA receptors in the central nervous system, leading to anticonvulsant effects. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine-3-carboxylic acid: A precursor in the synthesis of 1-(Prop-2-enoyl)piperidine-3-carboxylic acid.

    Acryloyl chloride: A reagent used in the synthesis of various acryloyl derivatives.

    N-substituted piperidine derivatives: Compounds with similar structural features and potential biological activities.

Uniqueness

This compound is unique due to its specific combination of the piperidine ring and the acryloyl group. This structural feature imparts distinct chemical reactivity and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-prop-2-enoylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-2-8(11)10-5-3-4-7(6-10)9(12)13/h2,7H,1,3-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBROFLVSVXVQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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